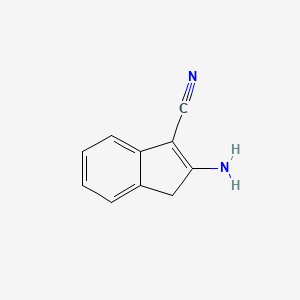

2-amino-1H-indene-3-carbonitrile

Description

Structural Significance and Context within Bicyclic Heterocyclic Chemistry

The structure of 2-amino-1H-indene-3-carbonitrile is noteworthy due to its fusion of a benzene (B151609) ring with a five-membered ring containing nitrogen, classifying it as a bicyclic heterocyclic compound. enamine.netnih.govrsc.org This arrangement provides a rigid framework that is often sought after in medicinal chemistry and materials science. The presence of the amino (-NH2) and cyano (-C≡N) groups at positions 2 and 3, respectively, imparts specific reactivity and electronic properties to the molecule. evitachem.com

The indene (B144670) scaffold itself is a prominent feature in many biologically active compounds. The incorporation of nitrogen into the five-membered ring to form an indene derivative, along with the specific placement of the amino and nitrile functionalities, creates a unique electronic environment and a versatile platform for further chemical modifications. This strategic functionalization allows for a wide range of chemical transformations, making it a desirable building block for constructing diverse molecular architectures.

Historical Development and Initial Research Focus on Indene-Based Scaffolds

Research into indene-based scaffolds has a long history, driven by the discovery of their presence in various natural products and pharmacologically active molecules. The initial focus was often on the synthesis and exploration of the properties of the core indene structure and its simpler derivatives. Over time, as synthetic methodologies became more sophisticated, chemists began to introduce a variety of functional groups onto the indene ring system to modulate its biological activity and physical properties.

The synthesis of functionalized indenes, such as those containing amino and cyano groups, represented a significant advancement. Early research in this area was often exploratory, aiming to understand the fundamental reactivity of these new compounds. The development of efficient synthetic routes to produce these molecules in good yields was a key area of investigation. For instance, methods involving the reaction of indene derivatives with sources of nitrile and amine have been developed. evitachem.com

Research Rationale: Importance as a Synthetic Target and Intermediate

The primary rationale for the continued research interest in 2-amino-1H-indene-3-carbonitrile lies in its role as a key synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic cyano group, allows it to participate in a variety of chemical reactions to form more complex heterocyclic systems.

This compound serves as a precursor for the synthesis of a range of other molecules, including those with potential therapeutic applications. For example, derivatives of 2-amino-3-cyano-thiophenes and related structures have shown a broad spectrum of biological activities. researchgate.netnih.gov The ability to use 2-amino-1H-indene-3-carbonitrile as a starting material to access these more complex structures is a major driver of its synthetic importance.

Furthermore, the indene core is a privileged scaffold in drug discovery, and the specific substitution pattern of 2-amino-1H-indene-3-carbonitrile makes it an attractive starting point for the development of new therapeutic agents. Research has shown that related indene derivatives can be important intermediates for drugs targeting various diseases. ajpamc.com The development of efficient and stereoselective synthetic methods for these types of intermediates is an active area of research. ajpamc.com

Interactive Data Table: Properties of 2-Amino-1H-indene-3-carbonitrile

| Property | Value |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 160.18 g/mol |

| IUPAC Name | 2-amino-1H-indene-3-carbonitrile |

| CAS Number | 189242-48-6 |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3H-indene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHNNBTXKGWNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=C1N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Amino 1h Indene 3 Carbonitrile

Reactivity of the Amino Group

The amino group in 2-amino-1H-indene-3-carbonitrile is a key site for various chemical reactions, including nucleophilic substitutions, electrophilic functionalizations, and condensation reactions.

Nucleophilic Substitution Reactions

The amino group of 2-amino-1H-indene-3-carbonitrile can act as a nucleophile in substitution reactions. While direct SN2 reactions on alkyl halides can be challenging to control and may lead to multiple alkylations, this pathway remains a fundamental aspect of amine chemistry. masterorganicchemistry.com The nucleophilicity of the amino group allows it to displace leaving groups on other molecules, leading to the formation of new carbon-nitrogen bonds.

Electrophilic Functionalization (e.g., Acylation, Alkylation)

The amino group is susceptible to attack by electrophiles, leading to acylation and alkylation products.

Acylation: Acylation of the amino group can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the acylating agent. masterorganicchemistry.com This process is often used to introduce protecting groups or to synthesize amide derivatives.

Alkylation: Alkylation of the amino group can be accomplished through various methods. One approach involves the reaction with DMF-dialkoxyacetals, which generate reactive alkoxyiminium species that can alkylate the indole (B1671886) nitrogen. rsc.org Another common method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding alkylated amine. masterorganicchemistry.com This method offers better control over the degree of alkylation compared to direct alkylation with alkyl halides. masterorganicchemistry.com

Table 1: Examples of Electrophilic Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acid Chloride | N-acylated-2-amino-1H-indene-3-carbonitrile |

| Alkylation | DMF-dimethoxyacetal | N-alkylated-2-amino-1H-indene-3-carbonitrile |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-alkylated-2-amino-1H-indene-3-carbonitrile |

Condensation and Cyclocondensation Reactions

The amino group of 2-amino-1H-indene-3-carbonitrile can participate in condensation reactions with carbonyl compounds. libretexts.org In these reactions, two molecules combine with the elimination of a small molecule, typically water. libretexts.org For instance, the reaction with an aldehyde can lead to the formation of an imine (Schiff base). libretexts.org These condensation reactions can be precursors to more complex heterocyclic systems through subsequent cyclization steps, known as cyclocondensation reactions. The bifunctional nature of 2-amino-1H-indene-3-carbonitrile, possessing both an amino and a nitrile group, makes it a suitable substrate for the synthesis of various fused heterocyclic compounds.

Reactivity of the Nitrile Group

The nitrile group of 2-amino-1H-indene-3-carbonitrile is another reactive center, primarily undergoing reduction and hydrolysis reactions.

Reduction Reactions (e.g., to Primary Amines, Aldehydes)

The carbon-nitrogen triple bond of the nitrile group can be reduced to form primary amines or aldehydes, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. chemguide.co.ukchemistrysteps.comlibretexts.org This reaction involves the addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum is another effective method for this transformation. wikipedia.orglibretexts.org A more recent, catalyst-free method utilizes ammonia (B1221849) borane (B79455) under thermal conditions. nih.gov

Reduction to Aldehydes: Partial reduction of the nitrile group to an aldehyde can be achieved using less reactive reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. wikipedia.orgchemistrysteps.comlibretexts.org The reaction proceeds via the formation of an imine intermediate which is then hydrolyzed during workup to yield the aldehyde. chemistrysteps.comlibretexts.org Another method involves the use of tin(II) chloride and hydrochloric acid in what is known as the Stephen aldehyde synthesis. wikipedia.org

Table 2: Common Reducing Agents for Nitrile Group Transformations

| Product | Reagent(s) |

| Primary Amine | Lithium aluminum hydride (LiAlH₄) |

| Primary Amine | Hydrogen gas (H₂) with a metal catalyst (e.g., Pd, Pt, Ni) |

| Primary Amine | Ammonia borane (NH₃BH₃) |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) |

| Aldehyde | Tin(II) chloride (SnCl₂) and Hydrochloric acid (HCl) |

Hydrolysis and Related Transformations

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.comlibretexts.org

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds through an amide intermediate. lumenlearning.comchemistrysteps.com

Basic Hydrolysis: Treatment of the nitrile with a hot aqueous alkali, like sodium hydroxide, leads to the formation of a carboxylate salt and ammonia gas. libretexts.orgchemistrysteps.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org Careful control of reaction conditions, such as using milder conditions, can sometimes allow for the isolation of the intermediate amide. youtube.comyoutube.com

The carbon atom in the nitrile group is electrophilic, making it susceptible to nucleophilic attack, which is the initial step in both acidic and basic hydrolysis. libretexts.orglibretexts.org

[3+2] and Other Cycloaddition Reactions Involving the Nitrile

The nitrile group in 2-amino-1H-indene-3-carbonitrile is a key functional group that can participate in various cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. These reactions are often mediated by reagents that can generate a 1,3-dipole, which then reacts with the carbon-nitrogen triple bond of the nitrile.

One notable example involves the reaction of 2-amino-1H-indene-3-carbonitrile with sodium azide (B81097) in the presence of a Lewis acid, such as aluminum chloride or zinc chloride. This reaction leads to the formation of an indenotetrazole derivative. The process is believed to proceed through the in situ formation of an azide radical or a related species that acts as the 1,3-dipole, which then adds across the nitrile group.

Detailed research has shown that the reaction conditions, including the choice of solvent and the nature of the Lewis acid, can significantly influence the yield and purity of the resulting tetrazole. For instance, using dimethylformamide (DMF) as a solvent has been found to facilitate the reaction.

| Reactant | Reagent | Conditions | Product | Yield (%) |

| 2-amino-1H-indene-3-carbonitrile | Sodium azide, Aluminum chloride | DMF, Reflux | 5-(2-amino-1H-inden-3-yl)-1H-tetrazole | Moderate to Good |

| 2-amino-1H-indene-3-carbonitrile | Sodium azide, Zinc chloride | DMF, 120 °C | 5-(2-amino-1H-inden-3-yl)-1H-tetrazole | Good |

Indene (B144670) Ring System Transformations

The indene ring system of 2-amino-1H-indene-3-carbonitrile can undergo a variety of transformations, including dearomatization, aromatization, electrophilic aromatic substitution, and functionalization at the indene backbone.

Dearomatization and Aromatization Processes

Dearomatization of the benzene (B151609) ring portion of the indene system is a challenging transformation due to the inherent stability of the aromatic ring. However, under specific and often harsh reaction conditions, such as catalytic hydrogenation at high pressure and temperature, the benzene ring can be reduced. This process typically requires a potent catalyst like rhodium on carbon or platinum oxide. The resulting products are complex mixtures of partially and fully saturated indene derivatives.

Conversely, aromatization processes are more commonly observed in derivatives of 2-amino-1H-indene-3-carbonitrile where the five-membered ring is partially saturated. Dehydrogenation reactions, often employing a catalyst such as palladium on carbon (Pd/C) at elevated temperatures or using chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can restore the aromaticity of the indene system.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of 2-amino-1H-indene-3-carbonitrile is activated towards electrophilic aromatic substitution by the electron-donating amino group. However, the presence of the electron-withdrawing nitrile group can influence the regioselectivity of these reactions.

Halogenation, such as bromination, typically occurs at the positions ortho and para to the amino group. Due to steric hindrance from the indene ring, substitution at the C-4 and C-6 positions is generally favored.

Nitration of the benzene ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The reaction requires careful temperature control to prevent side reactions and degradation of the starting material. The primary products are the 4-nitro and 6-nitro derivatives.

| Reaction | Reagent | Conditions | Major Products |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), Room Temp | 4-bromo-2-amino-1H-indene-3-carbonitrile, 6-bromo-2-amino-1H-indene-3-carbonitrile |

| Nitration | HNO₃/H₂SO₄ | 0 °C | 2-amino-4-nitro-1H-indene-3-carbonitrile, 2-amino-6-nitro-1H-indene-3-carbonitrile |

Functionalization and Alkylation at the Indene Backbone

The methylene (B1212753) group (C-1) of the indene backbone is a primary site for functionalization and alkylation. Deprotonation at this position using a suitable base, such as sodium hydride or lithium diisopropylamide (LDA), generates a carbanion that can react with various electrophiles.

Alkylation at the C-1 position can be readily achieved by treating the deprotonated species with alkyl halides. This allows for the introduction of a wide range of alkyl and substituted alkyl groups. The reaction is often carried out at low temperatures to ensure selectivity and prevent side reactions.

Intramolecular Cyclization and Rearrangement Reactions

The unique arrangement of functional groups in 2-amino-1H-indene-3-carbonitrile makes it a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.

For instance, treatment of 2-amino-1H-indene-3-carbonitrile with formic acid or its derivatives can lead to the formation of indenopyrimidine derivatives. The reaction proceeds through the initial formation of a formamide (B127407) intermediate, which then undergoes intramolecular cyclization and dehydration to yield the fused pyrimidine (B1678525) ring.

Rearrangement reactions of the indene scaffold itself are less common but can be induced under specific conditions, such as in the presence of strong acids or upon photochemical irradiation. These rearrangements can lead to the formation of isomeric structures or ring-expanded products.

Cross-Coupling Reactions at Substituted Positions

While the parent 2-amino-1H-indene-3-carbonitrile is not typically used directly in cross-coupling reactions, its halogenated derivatives are excellent substrates for such transformations. For example, the 4-bromo and 6-bromo derivatives, obtained from electrophilic aromatic substitution, can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions.

In a typical Suzuki coupling reaction, a bromo-substituted 2-amino-1H-indene-3-carbonitrile is reacted with a boronic acid in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond at the site of the bromine atom, enabling the synthesis of a wide array of biaryl and substituted indene derivatives.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst | Product |

| Suzuki | 4-bromo-2-amino-1H-indene-3-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-amino-4-phenyl-1H-indene-3-carbonitrile |

| Heck | 6-bromo-2-amino-1H-indene-3-carbonitrile | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | 2-amino-6-(2-phenylethenyl)-1H-indene-3-carbonitrile |

Applications As a Versatile Synthetic Building Block and Scaffold in Advanced Organic Synthesis

Construction of Fused Heterocyclic Systems

The strategic placement of the amino and cyano groups in 2-amino-1H-indene-3-carbonitrile facilitates its use in cyclization reactions to form a variety of fused heterocyclic compounds. This capability makes it a sought-after starting material for generating novel chemical entities with potential applications in medicinal chemistry and materials science.

The enamine-nitrile moiety is a classic precursor for various heterocyclic rings through condensation and cyclization reactions.

Pyrroles: The synthesis of pyrrole (B145914) derivatives often involves the reaction of α-amino nitriles. For instance, the cyclocondensation of enones with aminoacetonitrile (B1212223) can lead to 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can be subsequently oxidized to form substituted pyrrole-2-carbonitriles. researchgate.net A similar strategy can be envisioned for 2-amino-1H-indene-3-carbonitrile, where the indene (B144670) backbone would provide a fused pyrrole system. Multi-component reactions, such as the reaction between alkyl acetoacetates, dialkyl acetylenedicarboxylates, and amines, also yield highly substituted pyrroles through a cascade of Michael addition, condensation, and cyclization steps. nih.gov

Pyridines: The synthesis of pyridines can be achieved through various methods, including the Chichibabin reaction, which involves the amination of a pyridine (B92270) ring. youtube.com More relevant to the functional groups of 2-amino-1H-indene-3-carbonitrile is the construction of the pyridine ring itself. Fused pyridine systems can be synthesized from precursors containing an amino group and a nitrile, which can react with 1,3-dicarbonyl compounds or their equivalents to build the pyridine ring.

Pyrans: 2-Amino-4H-pyran-3-carbonitriles are readily synthesized via one-pot, multi-component reactions. scispace.comnih.gov A common method involves the condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and a β-dicarbonyl compound or a suitable ketone. scispace.commdpi.comencyclopedia.pub The reaction typically proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.govencyclopedia.pub The use of 2-amino-1H-indene-3-carbonitrile's ketone precursor, 2-amino-indan-1-one, in such reactions could lead to indene-fused pyran systems.

Table 1: Selected Synthetic Routes to Pyrrole, Pyran, and Pyridine Derivatives

| Heterocycle | General Method | Starting Materials Example | Key Features | Citations |

|---|---|---|---|---|

| Pyrrole | Two-step synthesis from enones | Enones, Aminoacetonitrile hydrochloride | Microwave-induced dehydrocyanation or oxidation of dihydro-pyrrole intermediate. | researchgate.net |

| Pyran | Three-component reaction | α,α′-bis(arylidene) cycloalkanones, Malononitrile | One-pot condensation using a catalyst like K2CO3, environmentally friendly. | scispace.comnih.gov |

| Pyridine | Chichibabin Reaction | Pyridine, Sodium amide | Nucleophilic amination at position 2, followed by hydride migration. | youtube.com |

The indene skeleton of 2-amino-1H-indene-3-carbonitrile is a close structural relative of indole (B1671886) and isoindole, making it a logical precursor for their synthesis through ring expansion or rearrangement reactions.

Indole Derivatives: The synthesis of functionalized indoles is of great interest due to their prevalence in bioactive molecules. nih.gov Methods often involve the cyclization of substituted anilines or the functionalization of a pre-existing indole core. nih.govnih.gov For example, 2-aminocinnamonitriles can undergo a cyanide-catalyzed imino-Stetter reaction with aldehydes to furnish 2-substituted indole-3-acetonitrile (B3204565) derivatives. researchgate.net A novel two-step method has been developed for preparing unprotected 3-aminoindoles, starting from the reaction of indoles with nitrostyrene (B7858105) to form spiro[indole-3,5′-isoxazoles], which are then converted to the target 3-aminoindoles. mdpi.com

Isoindole Derivatives: Isoindoles are isomers of indoles and serve as building blocks for materials like phthalocyanines and various natural products. wikipedia.orgnih.gov The parent 2H-isoindole is typically unstable, but substituted derivatives are more readily handled. wikipedia.org Syntheses can proceed from starting materials like xylylene dibromide or through the dehydration of isoindoline-N-oxides. wikipedia.org The phthalimide (B116566) structure, an isoindole-1,3-dione, is a common motif in medicinal chemistry and can be synthesized by reacting phthalic anhydride (B1165640) with an amine. nih.govacgpubs.org The indene ring of 2-amino-1H-indene-3-carbonitrile could potentially be cleaved and reformed to generate fused isoindole systems.

The indene framework is particularly well-suited for the construction of spirocyclic compounds, where one carbon atom is shared between two rings. These structures are of significant interest in drug discovery due to their rigid, three-dimensional nature.

The reaction of 1,3-indandione (B147059) (a related indene derivative) with other reagents is a known route to spirocyclic systems. For instance, an organocatalytic asymmetric reaction of propylene (B89431) malononitrile with 1,3-indandione and isatin (B1672199) derivatives has been developed to synthesize chiral 5H-spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives in excellent yields. rsc.org This highlights the utility of the indene core in forming complex spiro-fused pyrans. Furthermore, base-promoted cyclization reactions with indene-dienes have been shown to be an effective method for creating diverse spirocyclic indene scaffolds with high diastereoselectivity. rsc.org These approaches demonstrate the potential of using 2-amino-1H-indene-3-carbonitrile or its derivatives to access novel spirocyclic architectures. rsc.orgrsc.org

Table 2: Synthesis of Spiro[indeno[1,2-b]pyran-4,3′-indoline] Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield | Enantioselectivity | Citation |

|---|---|---|---|---|---|---|---|

| Propylene malononitrile | Oxoindole | 1,3-Indandione | Bifunctional squaramide | Optically active 5H-spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives | Up to 95% | Up to 82% (90-99% after recrystallization) | rsc.org |

Precursor for Complex Molecular Architectures

Beyond forming discrete heterocyclic systems, 2-amino-1H-indene-3-carbonitrile is a valuable starting point for building more elaborate molecular structures, including libraries of compounds for screening and as a key component in efficient multi-step reaction sequences.

The generation of molecular libraries containing diverse but structurally related compounds is a cornerstone of modern drug discovery. The reactivity of 2-amino-1H-indene-3-carbonitrile makes it an ideal scaffold for this purpose. By reacting the core molecule with a variety of different building blocks, a large library of derivatives can be rapidly assembled. For example, the synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitrile precursors demonstrates how a core heterocycle can be elaborated with various bidentate electrophiles to create a library of drug-like molecules. nih.gov Similarly, the indene-carbonitrile scaffold can be derivatized through its amino and nitrile groups to generate libraries of fused heterocycles or spirocyclic compounds for biological evaluation.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating portions of all starting materials. organic-chemistry.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net

The o-amino-nitrile functionality present in 2-amino-1H-indene-3-carbonitrile is a well-established reactive partner in various MCRs. For example, the one-pot synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives is achieved via a three-component cyclocondensation of isatins, pyrazolones, and malononitrile. researchgate.net The structural motifs in 2-amino-1H-indene-3-carbonitrile make it a prime candidate for integration into novel MCRs to produce complex, fused, and spirocyclic architectures in a single, efficient step.

Scaffold Design for Functional Molecules

The 2-amino-1H-indene-3-carbonitrile framework is a privileged scaffold in medicinal chemistry and materials science due to its rigid bicyclic structure and the presence of versatile functional groups. These features allow for systematic structural modifications to fine-tune the physicochemical and biological properties of the resulting molecules. The exploration of these modifications and the subsequent analysis of structure-activity relationships (SAR) are crucial for the rational design of novel functional molecules.

Exploration of Structural Modifications for Optimized Molecular Properties

The 2-amino-1H-indene-3-carbonitrile core offers several points for structural diversification, enabling the optimization of properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles. Key modifications can be introduced at the amino group, the aromatic ring, and the carbonitrile moiety.

The aromatic ring of the indene scaffold is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups such as nitro, halogen, and alkyl groups. These substituents can modulate the electronic properties of the ring system and influence intermolecular interactions, such as pi-stacking. Furthermore, the synthesis of dihydro-1H-indene derivatives as tubulin polymerization inhibitors has demonstrated the importance of substitutions on the indene ring system for potent anti-cancer activity. nih.gov

The carbonitrile group at the C-3 position is another key functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form various heterocyclic rings. These transformations can lead to compounds with entirely different chemical and biological profiles.

The following table summarizes some of the explored structural modifications on the 2-amino-1H-indene-3-carbonitrile scaffold and their potential impact on molecular properties.

| Modification Site | Type of Modification | Potential Impact on Molecular Properties |

| C-2 Amino Group | Acylation, Alkylation, Arylation | Altered hydrogen bonding, polarity, and steric bulk |

| Aromatic Ring | Electrophilic Substitution (e.g., nitration, halogenation) | Modified electronic properties and intermolecular interactions |

| C-3 Carbonitrile Group | Hydrolysis, Cycloaddition | Introduction of new functional groups (e.g., carboxylic acid, amide, heterocycles) |

| Indene Core | Reduction to Dihydroindene | Increased conformational flexibility |

These structural modifications provide a powerful toolkit for medicinal chemists to optimize the properties of 2-amino-1H-indene-3-carbonitrile derivatives for specific applications.

Structure-Activity Relationship (SAR) Studies on Derivatives Focused on Synthetic Accessibility and Structural Impact

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 2-amino-1H-indene-3-carbonitrile, SAR studies have been instrumental in identifying key structural features that govern their therapeutic potential. A significant body of research has focused on the conversion of this scaffold into indenoisoquinoline derivatives, which are known inhibitors of topoisomerase I, an important target in cancer therapy.

The synthetic accessibility of derivatives is a critical consideration in SAR studies. The reactions used to modify the 2-amino-1H-indene-3-carbonitrile scaffold are generally robust and high-yielding, allowing for the efficient generation of diverse compound libraries. For example, the Pictet-Spengler reaction is a common method to convert the scaffold into the indenoisoquinoline core.

SAR studies on these indenoisoquinoline derivatives have revealed several important trends:

Substitution on the Indene Aromatic Ring: The nature and position of substituents on the aromatic ring significantly influence the potency and selectivity of topoisomerase I inhibition. Electron-donating or -withdrawing groups can alter the electronic distribution of the molecule, affecting its interaction with the enzyme's active site.

Modifications of the Lactam Ring: The lactam ring, formed from the original amino and carbonitrile groups, is also a critical determinant of activity. Modifications to this ring can impact the planarity of the molecule and its ability to intercalate into DNA.

A study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors found that specific substitutions on the indene ring and the nature of an attached phenyl ring were crucial for potent antiproliferative activity against various cancer cell lines. nih.gov For instance, compound 12d from this study, which features specific methoxy (B1213986) and hydroxy substitutions, was identified as a potent inhibitor. nih.gov

The following table provides a conceptual overview of the SAR for indenoisoquinoline derivatives, which are synthesized from the 2-amino-1H-indene-3-carbonitrile scaffold.

| Structural Feature | Modification | Impact on Biological Activity |

| Indene Aromatic Ring | Introduction of electron-donating/withdrawing groups | Modulates potency and selectivity of topoisomerase I inhibition |

| Lactam Ring | Alterations affecting planarity | Influences DNA intercalation and enzyme binding |

| Lactam Nitrogen | Attachment of various side chains | Affects solubility, cell permeability, and overall pharmacology |

Advanced Spectroscopic and Analytical Research Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By applying one-dimensional and two-dimensional NMR techniques, it is possible to identify the chemical environments of individual protons and carbons and to piece together the molecule's connectivity.

One-dimensional NMR spectra provide fundamental information about the number and types of proton and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum of 2-amino-1H-indene-3-carbonitrile would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the indene (B144670) ring, and the protons of the amino group. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm) with splitting patterns determined by their coupling to adjacent protons. The two protons of the CH₂ group at position 1 of the indene ring are diastereotopic due to the chiral center that would be created if the molecule is not planar, and would likely appear as two separate multiplets. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. nih.gov

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For 2-amino-1H-indene-3-carbonitrile, ten distinct signals would be expected, corresponding to the ten carbon atoms in its structure. The carbon of the nitrile group (-C≡N) would appear in a characteristic downfield region (around 115-125 ppm). The aromatic carbons would also resonate in the downfield region (typically 120-150 ppm). The sp³-hybridized methylene carbon (C1) would be found in the upfield region of the spectrum. mdpi.comchemicalbook.com

Expected ¹H and ¹³C NMR Chemical Shift Data (Illustrative) Below is a table of expected chemical shifts (δ) in ppm, which are illustrative for a compound with the structure of 2-amino-1H-indene-3-carbonitrile. Actual values would be determined experimentally.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~3.5 (multiplet) | ~35 |

| C2 (quaternary) | - | ~80 |

| C3 (quaternary) | - | ~110 |

| C3a (quaternary) | - | ~145 |

| C4-H | ~7.2-7.5 (doublet) | ~125 |

| C5-H | ~7.1-7.4 (triplet) | ~128 |

| C6-H | ~7.1-7.4 (triplet) | ~127 |

| C7-H | ~7.2-7.5 (doublet) | ~124 |

| C7a (quaternary) | - | ~148 |

| -C≡N (nitrile) | - | ~118 |

| -NH₂ | Broad singlet | - |

Note: This is an interactive data table based on theoretical values.

2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. princeton.educreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For 2-amino-1H-indene-3-carbonitrile, COSY would be used to establish the connectivity of the protons in the aromatic ring and to confirm the relationship between the geminal protons at the C1 position.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.eduemerypharma.com This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, it would definitively link the proton signals of the C1 methylene group to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.com HMBC is particularly useful for identifying quaternary carbons (those with no attached protons) by observing their correlations to nearby protons. For example, the protons on C4 and C7 would show correlations to the quaternary carbons C3a and C7a, and the proton at C1 would show correlations to C2, C3, and C7a, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 mass units). mdpi.com This precision allows for the determination of the elemental formula of the molecule. For 2-amino-1H-indene-3-carbonitrile (C₁₀H₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula. figshare.comrsc.org

Illustrative HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [C₁₀H₈N₂ + H]⁺ | 157.0760 |

| [C₁₀H₈N₂ + Na]⁺ | 179.0580 |

Note: This is an interactive data table based on theoretical values.

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used as a fingerprint for identification and for confirming the connectivity of atoms. nih.govmiamioh.edu For 2-amino-1H-indene-3-carbonitrile, characteristic fragmentation would likely involve the loss of small molecules such as HCN from the nitrile group or cleavage of the five-membered ring. Analysis of these fragment masses helps to piece together the original structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are powerful tools for separating the components of a mixture, allowing for both qualitative and quantitative analysis. For "2-amino-1H-indene-3-carbonitrile," High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly after derivatization, are the primary techniques employed for purity and enantiomeric excess determination.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "2-amino-1H-indene-3-carbonitrile". It is particularly well-suited for determining the chemical purity and, crucially, for separating and quantifying the enantiomers of this chiral molecule. The determination of enantiomeric excess (e.e.) is of paramount importance as the biological activity of chiral molecules often resides in a single enantiomer.

Chiral HPLC is the method of choice for resolving the enantiomers of "2-amino-1H-indene-3-carbonitrile". This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including those with amine and nitrile functionalities.

Detailed Research Findings:

The separation of enantiomers of "2-amino-1H-indene-3-carbonitrile" can be effectively achieved on a chiral stationary phase such as cellulose tris(3,5-dimethylphenylcarbamate). The selection of the mobile phase is critical for achieving optimal separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) is commonly employed. The ratio of these solvents is adjusted to fine-tune the retention and resolution of the enantiomers. Detection is typically carried out using a UV detector, as the indene ring system possesses a strong chromophore.

For accurate determination of enantiomeric excess, it is essential to have baseline resolution of the two enantiomeric peaks. The enantiomeric excess is calculated from the peak areas of the two enantiomers. Modern HPLC systems and integration software can provide high precision and accuracy in these measurements. researchgate.net

Below is a representative data table illustrating a typical HPLC method for the chiral separation of "2-amino-1H-indene-3-carbonitrile".

Table 1: Representative HPLC Method for Chiral Purity of 2-amino-1H-indene-3-carbonitrile

| Parameter | Value |

|---|---|

| Column | Chiral Cellulose-based CSP (e.g., Chiralcel® OD-H) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Conc. | 1 mg/mL in mobile phase |

Table 2: Illustrative Enantiomeric Purity Analysis Data

| Enantiomer | Retention Time (min) | Peak Area | Area % | Enantiomeric Excess (%) |

|---|---|---|---|---|

| (R)-enantiomer | 8.5 | 150,000 | 5.0 | 90.0 |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. Due to the low volatility of "2-amino-1H-indene-3-carbonitrile" stemming from its polar amino group, direct GC analysis is challenging. Therefore, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative.

Derivatization of the primary amine group can be achieved using various reagents. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are commonly used to replace the active hydrogen on the amino group with a less polar silyl (B83357) group. Another approach is acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). These derivatization reactions yield products that are amenable to GC analysis. researchgate.net

Detailed Research Findings:

Following derivatization, the resulting volatile derivative of "2-amino-1H-indene-3-carbonitrile" can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS). This combination allows for both the separation of the derivative from any impurities and its structural confirmation based on its mass spectrum. The choice of GC column is important for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable.

The GC method would involve optimizing the temperature program of the oven to ensure efficient separation of the derivatized analyte from by-products of the derivatization reaction and other potential impurities. The mass spectrometer provides sensitive detection and valuable structural information, aiding in the unequivocal identification of the compound.

The following data tables provide a hypothetical GC-MS method and results for the analysis of a derivatized "2-amino-1H-indene-3-carbonitrile".

Table 3: Representative GC-MS Method for Derivatized 2-amino-1H-indene-3-carbonitrile

| Parameter | Value |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Interface Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Table 4: Illustrative Purity Analysis Data by GC-MS

| Compound | Retention Time (min) | Major Mass Fragments (m/z) | Area % |

|---|---|---|---|

| Derivatized 2-amino-1H-indene-3-carbonitrile | 12.8 | [M]+, [M-15]+, ... | 99.5 |

| Impurity 1 | 11.5 | ... | 0.3 |

Computational and Theoretical Investigations of 2 Amino 1h Indene 3 Carbonitrile and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and properties of a given compound.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure, stability, and reactivity of organic molecules like 2-amino-1H-indene-3-carbonitrile. DFT calculations can predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability.

Table 1: Illustrative Predicted Electronic Properties of 2-Amino-1H-indene-3-carbonitrile using DFT (Hypothetical Data)

| Property | Predicted Value | Unit |

| Dipole Moment | ~3.5 | Debye |

| Polarizability | ~18.5 | ų |

| Ionization Potential | ~8.2 | eV |

| Electron Affinity | ~1.5 | eV |

Note: The values in this table are hypothetical and serve as an illustration of the types of data that can be obtained from DFT calculations. Actual values would require specific computations for 2-amino-1H-indene-3-carbonitrile.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps and Spatial Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 2-amino-1H-indene-3-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich amino group and the fused aromatic ring, while the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the indenone system. A detailed analysis of the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

In a related study on 2-amino-4H-chromene-3-carbonitrile, a lower frontier orbital energy gap was correlated with high reactivity. researchgate.net A similar analysis for 2-amino-1H-indene-3-carbonitrile would provide analogous insights.

Table 2: Illustrative Frontier Molecular Orbital Energies for 2-Amino-1H-indene-3-carbonitrile (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are for illustrative purposes and would need to be determined through specific quantum chemical calculations for 2-amino-1H-indene-3-carbonitrile.

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to map out the intricate details of chemical reactions, identifying transition states and determining the energetic feasibility of different reaction pathways.

Transition State Analysis and Reaction Pathway Mapping

To understand how 2-amino-1H-indene-3-carbonitrile participates in chemical reactions, computational methods can be used to locate the transition state structures for proposed reaction mechanisms. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By mapping the potential energy surface, chemists can visualize the entire reaction pathway from reactants to products, including any intermediates.

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's conformational landscape and dynamic behavior. For a molecule like 2-amino-1H-indene-3-carbonitrile, which possesses a degree of conformational flexibility, MD simulations can reveal the preferred conformations in different environments (e.g., in various solvents) and the energetic barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Predictive Modeling for Synthetic Accessibility and Derivatization Strategies

The strategic design and synthesis of novel organic molecules are fundamental to advancements in medicinal chemistry and materials science. The compound 2-amino-1H-indene-3-carbonitrile, with its unique fused ring system and reactive functional groups, presents a scaffold of significant interest for chemical exploration. Computational and theoretical methods are increasingly pivotal in navigating the complexities of synthesizing and modifying such molecules. This section delves into the application of predictive modeling to assess the synthetic feasibility of 2-amino-1H-indene-3-carbonitrile and to devise strategies for its targeted derivatization.

Predictive Modeling for Synthetic Accessibility

The ability to manufacture a molecule is a critical preliminary consideration in any chemical research campaign. Computational tools that predict synthetic accessibility can save considerable time and resources by identifying potential synthetic roadblocks early in the discovery process. These tools primarily rely on retrosynthesis analysis and synthetic accessibility scores.

Retrosynthetic Analysis:

Modern retrosynthesis has been revolutionized by artificial intelligence and machine learning. nih.govnih.gov Algorithms can now propose synthetic routes for complex molecules by deconstructing them into simpler, commercially available starting materials. nih.govplos.orgmdpi.com For a molecule like 2-amino-1H-indene-3-carbonitrile, a typical retrosynthetic analysis might be initiated by identifying key bond disconnections.

For instance, a computational model might prioritize the disconnection of the C-C bond formed during the construction of the five-membered ring or the introduction of the amino and nitrile groups. Template-based models would search vast reaction databases for known transformations that could form the indene (B144670) scaffold. nih.gov More advanced template-free models, often based on neural networks, can propose novel synthetic steps by learning the underlying rules of chemical reactivity. nih.govplos.org

A hypothetical retrosynthetic pathway for 2-amino-1H-indene-3-carbonitrile, as might be proposed by a predictive model, is illustrated below:

Illustrative Retrosynthetic Pathway for 2-amino-1H-indene-3-carbonitrile

| Target Molecule | Key Disconnection | Precursors | Rationale |

| 2-amino-1H-indene-3-carbonitrile | C2-C3 bond and C3-CN bond | 2-iodobenzaldehyde, malononitrile (B47326) | A well-established condensation reaction followed by intramolecular cyclization. |

| 2-amino-1H-indene-3-carbonitrile | Amino group addition | 2-oxo-1H-indene-3-carbonitrile | Reductive amination or nucleophilic addition of an amine equivalent. |

Synthetic Accessibility Scores:

Beyond proposing synthetic routes, computational models can assign a "synthetic accessibility score" (SA score) to a molecule. nih.govwalisongo.ac.id This score, typically on a scale of 1 to 10, quantifies the predicted ease of synthesis, with lower scores indicating greater accessibility. walisongo.ac.id The calculation of an SA score incorporates several molecular features, including complexity, the presence of chiral centers, and the prevalence of its structural motifs in known chemical databases. nih.gov For 2-amino-1H-indene-3-carbonitrile, the SA score would be influenced by the relative commonality of the indene scaffold and the synthetic tractability of introducing the vicinal amino and nitrile groups.

Hypothetical Synthetic Accessibility Scores for Indene Analogs

| Compound | Molecular Complexity | Fragment Contribution | Chirality Penalty | Predicted SA Score |

| Indene | Low | High | 0 | 2.1 |

| 2-amino-1H-indene | Moderate | Moderate | 0 | 3.5 |

| 2-amino-1H-indene-3-carbonitrile | Moderate-High | Low | 0 | 4.8 |

Derivatization Strategies

Computational methods are invaluable for exploring the chemical space around a lead compound. For 2-amino-1H-indene-3-carbonitrile, these strategies can guide the synthesis of derivatives with tailored properties.

Fragment-Based and Scaffold-Hopping Approaches:

Computational fragment-based drug design (FBDD) can be employed to identify small molecular fragments that are predicted to bind to a specific biological target. nih.govplos.org These fragments can then be computationally "grown" or "linked" onto the 2-amino-1H-indene-3-carbonitrile scaffold to generate novel derivatives with enhanced activity.

Scaffold hopping is another powerful in silico technique where the core indene structure could be replaced by other bioisosteric scaffolds that maintain a similar spatial arrangement of key functional groups but possess improved properties such as synthetic accessibility or metabolic stability. capes.gov.br

Bioisosteric Replacement:

The amino and nitrile groups of 2-amino-1H-indene-3-carbonitrile are prime candidates for bioisosteric replacement to fine-tune the molecule's electronic and steric properties. nih.govcambridgemedchemconsulting.com For instance, the nitrile group, a known pharmacophore, could be computationally evaluated for replacement with other electron-withdrawing groups like a halogen or a trifluoromethyl group to modulate its interaction with a biological target. nih.gov The amino group could be replaced with a hydroxyl or a small alkyl group to alter its hydrogen bonding capacity.

Illustrative Bioisosteric Replacements for the Nitrile Group

| Original Group | Proposed Bioisostere | Predicted Property Change | Computational Rationale |

| Nitrile (-CN) | Trifluoromethyl (-CF3) | Increased lipophilicity, altered electronic profile | Mimics the steric and electronic properties of the nitrile group. |

| Nitrile (-CN) | Halogen (e.g., -Cl, -Br) | Modified polarity and size | Can act as a bioisostere for the nitrile in certain binding pockets. |

| Nitrile (-CN) | Oxadiazole ring | Improved metabolic stability, altered hydrogen bonding potential | Introduces a heterocyclic ring with different electronic and solubility characteristics. |

Molecular Docking and QSAR:

Molecular docking simulations can predict the binding orientation and affinity of designed derivatives within the active site of a target protein. mdpi.comunar.ac.idnih.gov By systematically docking a library of virtual derivatives of 2-amino-1H-indene-3-carbonitrile, researchers can prioritize the synthesis of compounds with the most promising predicted binding energies.

Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical correlation between the structural features of a series of compounds and their biological activity. nih.gov For the indene scaffold, a QSAR model could be developed using a training set of known active and inactive derivatives. This model could then be used to predict the activity of novel, unsynthesized derivatives of 2-amino-1H-indene-3-carbonitrile, thereby guiding the derivatization strategy towards compounds with a higher probability of success.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems and Methodologies for its Synthesis

The development of efficient and selective methods for the synthesis of complex heterocyclic compounds is a cornerstone of modern organic chemistry. numberanalytics.comnumberanalytics.com For a molecule like 2-amino-1H-indene-3-carbonitrile, future research would likely focus on moving beyond classical condensation reactions. The exploration of transition metal-catalyzed cross-coupling reactions, for instance, could offer novel and more efficient routes to this and related indene (B144670) scaffolds. numberanalytics.com Methodologies such as those involving rhodium (I) or iron (III) catalysts, which have been successful in the synthesis of other indene derivatives, could be adapted. organic-chemistry.org Furthermore, the application of photocatalysis and electrocatalysis represents a burgeoning area in green chemistry that could lead to more sustainable synthetic pathways. numberanalytics.comnih.gov

A significant trend in synthetic chemistry is the development of one-pot, multi-component reactions that allow for the construction of complex molecules from simple precursors in a single step, thereby increasing efficiency and reducing waste. numberanalytics.com Designing such a reaction for 2-amino-1H-indene-3-carbonitrile would be a significant advancement.

Exploration of Undiscovered Reactivity Pathways and Transformations

The reactivity of 2-amino-1H-indene-3-carbonitrile is predicted to be rich and varied due to the presence of the amino and nitrile groups, as well as the indene core. The amino group can act as a nucleophile or be transformed into a wide array of other functional groups. The nitrile group is also highly versatile and can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid. umn.edu

Future research could explore the participation of the indene scaffold in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems. nih.govlibretexts.org The unique electronic properties of the indene ring system could lead to novel and unexpected reactivity. researchgate.net Mechanistic studies, including kinetic analysis and the isolation of intermediates, would be crucial to understanding and exploiting these new transformations. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. youtube.comrsc.org For a novel compound like 2-amino-1H-indene-3-carbonitrile, HTE could be employed to quickly identify optimal conditions for its synthesis from a vast array of potential catalysts, solvents, and other reaction parameters. youtube.comresearchgate.net

Automated synthesis platforms can be programmed to perform multi-step synthetic sequences, which would be invaluable for exploring the derivatization of the 2-amino-1H-indene-3-carbonitrile core. researchgate.netnih.gov This approach would accelerate the discovery of new derivatives with potentially interesting biological or material properties. The use of machine learning algorithms to analyze the large datasets generated by HTE can further guide the design of new experiments and predict the outcomes of reactions, leading to a more efficient and intelligent approach to chemical discovery. researchgate.netbeilstein-journals.orgnih.gov

Advanced Materials Science Applications Derived from its Structural Framework

The structural framework of 2-amino-1H-indene-3-carbonitrile suggests its potential as a building block, or monomer, for the creation of advanced polymers and materials. The presence of two reactive functional groups opens up the possibility for this molecule to be incorporated into polymer chains through various polymerization techniques. nih.govmonash.edu

For instance, the amino group could be used in step-growth polymerization to form polyamides or polyimides. Research into novel colorless polyimides containing indene groups has shown promise for optical applications. nih.gov While this research used a different indene-containing diamine, it highlights the potential of the indene core in materials science. The nitrile group could also be involved in polymerization reactions or be chemically modified post-polymerization to introduce other functionalities. The resulting polymers could possess interesting thermal, optical, or electronic properties derived from the rigid indene backbone. For example, indene-based resins have been investigated for use in rubber compounds, indicating the potential for indene derivatives in industrial materials. mdpi.com

Synergistic Approaches: Combining Advanced Synthetic Chemistry with Computational Design and Mechanistic Studies

A truly modern approach to the study of 2-amino-1H-indene-3-carbonitrile would involve a synergistic combination of advanced synthetic chemistry, computational modeling, and in-depth mechanistic studies. nih.gov Computational chemistry, using methods like Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and potential reaction mechanisms of the molecule before experiments are even conducted. researchgate.net This predictive power can help in the rational design of synthetic routes and in understanding unexpected experimental outcomes.

For example, computational studies could be used to model the interaction of 2-amino-1H-indene-3-carbonitrile with different catalysts, helping to select the most promising candidates for experimental investigation. acs.org Similarly, computational screening of virtual libraries of derivatives could identify compounds with desirable properties for synthesis and testing. This iterative cycle of computational prediction, synthetic execution, and mechanistic analysis represents a powerful paradigm for accelerating scientific discovery in the 21st century. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-amino-1H-indene-3-carbonitrile, and what are the critical reaction conditions to consider?

- Answer: The compound is typically synthesized via multi-step pathways involving nitrile group introduction and cyclization. For example, analogous indene derivatives are prepared using indanone precursors subjected to nucleophilic substitution (e.g., cyanation with KCN/NaHSO₃) or condensation with ammonia derivatives. Critical conditions include pH control (acidic or basic media), temperature (80–120°C), and catalysts like ammonium acetate . Nitrile stability under oxidative/reductive conditions must be monitored; LiAlH₄ may reduce nitriles to amines, while KMnO₄ oxidizes them to carboxylic acids .

Q. Which spectroscopic techniques are most effective for characterizing 2-amino-1H-indene-3-carbonitrile, and how can key functional groups be identified?

- Answer:

- IR Spectroscopy: The nitrile (-CN) group exhibits a sharp peak near 2200–2250 cm⁻¹, while the amino (-NH₂) group shows broad absorption at 3300–3500 cm⁻¹. Aromatic C-H stretches appear around 3000–3100 cm⁻¹ .

- NMR: In H NMR, the amino proton signals appear as broad singlets (~δ 4–5 ppm). Aromatic protons resonate between δ 6.5–8.5 ppm, and indene backbone protons appear as multiplet signals (δ 2.5–3.5 ppm). C NMR confirms the nitrile carbon at ~δ 115–120 ppm .

- Mass Spectrometry: Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of -CN or NH₂) validate the structure .

Q. What are the recommended storage conditions and stability considerations for 2-amino-1H-indene-3-carbonitrile in laboratory settings?

- Answer: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests (TGA/DSC) should assess decomposition temperatures. Incompatible with reactive metals (e.g., Li, Al) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR/IR) and crystallographic findings for 2-amino-1H-indene-3-carbonitrile?

- Answer: Cross-validate data using computational tools like SHELXL for refining X-ray structures and WinGX/ORTEP for visualizing anisotropic displacement parameters . For example, if NMR suggests conformational flexibility, crystallography may reveal static disorder. Hydrogen bonding observed in crystal packing (e.g., N-H···N interactions) can explain anomalous IR shifts .

Q. What mechanistic insights have been gained into the cyclization reactions involving 2-amino-1H-indene-3-carbonitrile derivatives?

- Answer: Cyclization often proceeds via intramolecular nucleophilic attack, where the amino group reacts with a carbonyl or nitrile intermediate. Kinetic studies (e.g., monitoring by HPLC) reveal rate dependence on solvent polarity and temperature. Isotopic labeling (N-NMR) can track nitrogen migration during ring closure .

Q. What challenges arise in determining the crystal structure of 2-amino-1H-indene-3-carbonitrile using X-ray diffraction, and how can they be mitigated?

- Answer: Challenges include:

- Disorder in the indene backbone: Mitigated by cooling crystals to 100 K and using high-resolution detectors.

- Hydrogen atom localization: Anisotropic refinement in SHELXL improves accuracy .

- Twinned crystals: Data integration with SAINT and scaling with SADABS reduces artifacts .

Q. How can enantioselective synthesis of 2-amino-1H-indene-3-carbonitrile be achieved, and what chiral catalysts or environments are effective?

- Answer: Asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) with transition metals (Cu, Rh) induces enantioselectivity during cyclization. Solvent polarity (e.g., THF vs. DCM) and additives (e.g., chiral amines) enhance enantiomeric excess (ee), quantified by chiral HPLC .

Data Analysis and Contradiction Management

Q. How should researchers address contradictions between theoretical (DFT) and experimental dipole moments or electronic properties?

- Answer: Calibrate computational models (e.g., B3LYP/6-311++G(d,p) basis sets) against experimental UV-Vis spectra. Solvent effects in DFT must match experimental conditions (e.g., ethanol vs. gas phase). Discrepancies in dipole moments may arise from crystal packing forces not modeled in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.